molecular formula C10H7FO B120195 4-Fluoronaphthalen-1-ol CAS No. 315-53-7

4-Fluoronaphthalen-1-ol

Cat. No.: B120195
CAS No.: 315-53-7
M. Wt: 162.16 g/mol
InChI Key: QOJVIUUAFONRTL-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoronaphthalen-1-ol typically involves multiple steps. One common method starts with 1-fluoronaphthalene as the raw material. The process includes halogenation, boration, and hydrolysis reactions. The overall yield of this method can reach up to 60% . Another reported method involves the use of 1,1-dichlormethyl ether, although this route is less efficient with a lower yield .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of raw materials and reaction conditions is optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoronaphthalen-1-one, while reduction can produce 4-fluoronaphthalen-1-amine .

Scientific Research Applications

4-Fluoronaphthalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoronaphthalen-1-ol involves its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect the compound’s reactivity and its ability to interact with biological targets.

Comparison with Similar Compounds

Comparison: 4-Fluoronaphthalen-1-ol is unique due to the presence of both a hydroxyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with other molecules. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

4-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVIUUAFONRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448322
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-53-7
Record name 4-Fluoro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-1-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2.71 g of 1-acetoxy-4-fluoro-naphthalene in 142 ml of degassed methanol was added a solution of 9.2 g of potassium carbonate in 95 ml of degassed water. The mixture was stirred at room temperature for 5 h. The mixture was cooled with ice, acidified to pH1-2 with conc. HCL, extracted with dichloromethane, dried (magnesium sulphate), filtered and concentrated to an orange solid. The material was purified by chromatography on silica gel eluting with dichloromethane/heptanes/toluene to provide 1.98 g of 4-fluoro-1-hydroxynaphthalene as a white solid.
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